molecular formula C10H19ClO3 B14432759 1-Chlorooctan-2-YL methyl carbonate CAS No. 78241-79-9

1-Chlorooctan-2-YL methyl carbonate

Katalognummer: B14432759
CAS-Nummer: 78241-79-9
Molekulargewicht: 222.71 g/mol
InChI-Schlüssel: VJPCMOAQRZYZIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chlorooctan-2-YL methyl carbonate is an organic compound with the molecular formula C_10H_19ClO_3 It is a derivative of octane, featuring a chlorine atom and a methyl carbonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chlorooctan-2-YL methyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctan-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chlorooctan-2-YL methyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octanol derivatives.

    Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield 1-chlorooctan-2-ol and methanol.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: 1-Octanol derivatives.

    Hydrolysis: 1-Chlorooctan-2-ol and methanol.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

1-Chlorooctan-2-YL methyl carbonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chlorooctan-2-YL methyl carbonate involves its interaction with nucleophiles and electrophiles. The chlorine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

1-Chlorooctan-2-YL methyl carbonate can be compared with other similar compounds, such as:

    1-Chlorooctane: Lacks the carbonate ester group, making it less reactive in certain chemical reactions.

    Octyl methyl carbonate:

    1-Chlorooctan-2-ol: Lacks the carbonate ester group, influencing its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a chlorine atom and a carbonate ester group, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

78241-79-9

Molekularformel

C10H19ClO3

Molekulargewicht

222.71 g/mol

IUPAC-Name

1-chlorooctan-2-yl methyl carbonate

InChI

InChI=1S/C10H19ClO3/c1-3-4-5-6-7-9(8-11)14-10(12)13-2/h9H,3-8H2,1-2H3

InChI-Schlüssel

VJPCMOAQRZYZIP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCl)OC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.